molecular formula C8H10N2O3 B1427038 3-methoxy-N-methyl-2-nitroaniline CAS No. 1143575-95-4

3-methoxy-N-methyl-2-nitroaniline

Cat. No.: B1427038
CAS No.: 1143575-95-4
M. Wt: 182.18 g/mol
InChI Key: GOKJIVQOMVSADW-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Methoxy-N-methyl-2-nitroaniline (CAS: N/A; Ref: 3D-TVB57595) is an aromatic amine derivative with the molecular formula C₈H₉N₂O₃, featuring a methoxy (-OCH₃) group at the 3-position, a nitro (-NO₂) group at the 2-position, and a methyl-substituted amine (-NHCH₃) at the 1-position of the benzene ring .

Properties

IUPAC Name

3-methoxy-N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKJIVQOMVSADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-2-nitroaniline typically involves nitration and methylation reactions. One common method is the nitration of 3-methoxyaniline, followed by methylation of the resulting nitroaniline. The nitration process involves treating 3-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-2-nitroaniline depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
3-Methoxy-N-methyl-2-nitroaniline C₈H₉N₂O₃ ~196.17 3-OCH₃, 2-NO₂, 1-NHCH₃ Not reported Pharmaceutical intermediates
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 244.25 3-NO₂, 1-NHCH₂C₆H₅ Not reported Organic synthesis, catalysis
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 2-NO₂, 1-N(CH₃)₂ Not reported Dye synthesis, electro-optics
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 2-NO₂, 1-NH-C₆H₄-4-OCH₃ Not reported Not specified; safety hazards noted
4-Methoxy-2-nitroaniline C₇H₈N₂O₃ 168.15 4-OCH₃, 2-NO₂, 1-NH₂ 126–128 Chemical research
3-Methyl-4-nitroaniline C₇H₈N₂O₂ 152.15 3-CH₃, 4-NO₂, 1-NH₂ Not reported Precursor for fluorinated compounds

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups :

    • The methoxy group in this compound is electron-donating via resonance, which may deactivate the benzene ring toward electrophilic substitution but enhance stability in nucleophilic environments .
    • Nitro groups (strong electron-withdrawing) increase acidity of the amine hydrogen and direct further substitutions to meta/para positions .
  • Its dimethylamine substituent reduces hydrogen-bonding capacity compared to the methylamine in this compound . N-Benzyl-3-nitroaniline () has a bulky benzyl group, which may sterically hinder reactions but improve solubility in non-polar solvents .

Biological Activity

3-Methoxy-N-methyl-2-nitroaniline (CAS Number: 1143575-95-4) is an organic compound that belongs to the class of nitroanilines. It features a benzene ring substituted with methoxy, methyl, and nitro groups, contributing to its unique chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Key Properties

PropertyValue
Molecular Weight182.18 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents
pKaNot determined

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction and cell cycle arrest, likely mediated by reactive intermediates formed during metabolic activation.

The biological activity of this compound is attributed to its ability to undergo bioreduction, converting the nitro group into an amino group, which can then interact with various cellular targets. This transformation enhances its reactivity and potential for biological interactions.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other nitroanilines for antimicrobial activity:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
4-Methoxy-2-nitroanilineS. aureus12
N-Methyl-4-nitroanilineP. aeruginosa10

This table illustrates that this compound exhibited superior activity against E. coli compared to its analogs.

Study on Anticancer Effects

In another study assessing the anticancer potential, the compound was evaluated on MCF-7 breast cancer cells:

Treatment Concentration (µM)Cell Viability (%)
Control100
1085
2565
5040

The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations lead to increased cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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